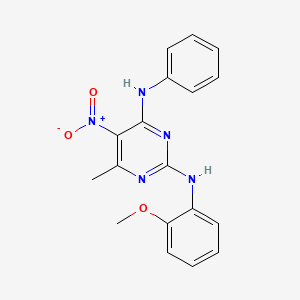
N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide, also known as E-4031, is a potassium channel blocker that is commonly used in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用机制
N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide blocks potassium channels by binding to the channel pore and preventing the flow of potassium ions through the channel. This results in membrane depolarization and inhibition of action potential firing. The specific binding site of this compound on potassium channels is located in the S6 helix of the channel pore, which is a critical region for ion selectivity and gating.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific potassium channels that are blocked. In cardiac tissue, this compound has been shown to prolong the QT interval and increase the risk of arrhythmias. In pancreatic beta cells, this compound inhibits insulin secretion by blocking the ATP-sensitive potassium channels. In neurons, this compound increases excitability by blocking the M-current potassium channels. In cancer cells, this compound inhibits proliferation and induces apoptosis by blocking the voltage-gated potassium channels.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for potassium channels. By selectively blocking potassium channels, researchers can investigate the physiological and pathological roles of these channels in different tissues and organs. However, one limitation of using this compound is its potential off-target effects. This compound has been shown to block other ion channels such as calcium and sodium channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of more selective potassium channel blockers that do not have off-target effects. Another area of interest is the investigation of the role of potassium channels in other diseases such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, the use of this compound in drug discovery and development is an area of potential future research, as it may be possible to develop new drugs that target specific potassium channels for the treatment of various diseases.
合成方法
The synthesis method of N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide involves several steps. First, 2-methyl-5-(4-morpholinylsulfonyl)benzenesulfonyl chloride is reacted with 2-ethoxyaniline to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(2-ethoxyphenyl)-2-methyl-5-(4-morpholinylsulfonyl)benzamide is commonly used in scientific research to study the role of potassium channels in various biological processes. It has been shown to block the human ether-a-go-go-related gene (hERG) potassium channel, which is involved in cardiac repolarization. This makes this compound a valuable tool for studying the mechanisms underlying cardiac arrhythmias and other cardiovascular diseases.
In addition to its cardiovascular applications, this compound has also been used to study the role of potassium channels in other biological processes such as insulin secretion, neuronal excitability, and cancer cell proliferation. Its ability to block potassium channels makes it a useful tool for investigating the physiological and pathological roles of these channels in different tissues and organs.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-19-7-5-4-6-18(19)21-20(23)17-14-16(9-8-15(17)2)28(24,25)22-10-12-26-13-11-22/h4-9,14H,3,10-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVAZPGSDWKUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-indole](/img/structure/B5226794.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)nicotinamide](/img/structure/B5226796.png)
![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![ethyl 1-(2-{[(6-methoxy-8-quinolinyl)amino]carbonyl}-4-nitrophenyl)-4-piperidinecarboxylate](/img/structure/B5226812.png)
![1-[(4-methoxyphenyl)acetyl]-3,5-dimethylpiperidine](/img/structure/B5226820.png)
![N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
![N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
![2-[2-(4-biphenylyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5226835.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide hydrobromide](/img/structure/B5226844.png)
![3-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5226854.png)
